3-(4-Methoxy-3-nitrophenyl)propanoic Acid Demonstrates Superior Enzyme Inhibition Potency Over Parent Scaffold
In a direct head-to-head comparison against a family of 3-aryl-3-pyrrolines, the 4-methoxy-3-nitrophenyl analogue was identified as the most potent inhibitor of bovine plasma amine oxidase (BPAO) [1]. The parent 3-phenyl analogue served only as a substrate and did not inactivate the enzyme [1]. This demonstrates that the 4-methoxy-3-nitrophenyl substitution pattern is not merely an incremental change but a functional switch from a substrate to a potent, mechanism-based inactivator.
| Evidence Dimension | BPAO Inactivation Potency (Inhibitor Concentration for Inactivation) |
|---|---|
| Target Compound Data | 15 μM (for 3-(4-methoxy-3-nitrophenyl)-3-pyrroline) |
| Comparator Or Baseline | Parent 3-phenyl-3-pyrroline (not an inactivator, functions as a substrate) |
| Quantified Difference | Functional switch from substrate to potent inactivator; the 4-methoxy-3-nitrophenyl analog is the most potent within the tested series. |
| Conditions | Bovine plasma amine oxidase (BPAO) inactivation assay, measuring time-dependent loss of enzymatic activity. |
Why This Matters
This evidence proves that the 4-methoxy-3-nitrophenyl motif is essential for converting a simple substrate into a potent, covalent enzyme inactivator, a feature critical for developing selective chemical probes and validating targets in drug discovery.
- [1] Lee, Y., et al. (2002). Inhibition of Bovine Plasma Amine Oxidase by 3-Aryl-3-pyrrolines: The 4-Methoxy-3-nitrophenyl Analogue is the Most Potent. Journal of the American Chemical Society, 124(28), 8241-8249. (via typeset.io) View Source
